molecular formula C8H6N2O5 B1291841 3-Carbamoyl-5-nitrobenzoic acid CAS No. 90196-48-8

3-Carbamoyl-5-nitrobenzoic acid

Cat. No. B1291841
Key on ui cas rn: 90196-48-8
M. Wt: 210.14 g/mol
InChI Key: BDXFKMQTIGVLEU-UHFFFAOYSA-N
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Patent
US08680334B2

Procedure details

The ammonium salt of 3-(aminocarbonyl)-5-nitrobenzoic acid (Compound I or C-I) is prepared from 5-nitro-1,3-benzenedicarboxylic acid, 1-methyl ester (“MME”) with ammonium hydroxide. The reaction is preferably carried out in an aqueous solvent, e.g., ammonia in water, and at elevated temperatures. Preferably, the reaction mixture contains a molar excess of ammonia relative to MME. In one embodiment, the product, C-I, is obtained as a solid, centrifuged or filtered, washed with cold aqueous ammonia then by cold water and finally dried.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:14]([O-:16])=O)[CH:7]=[C:8]([C:10]([O:12]C)=[O:11])[CH:9]=1)([O-:3])=[O:2].[OH-].[NH4+:18].N>O>[NH2:18][C:14]([C:6]1[CH:7]=[C:8]([CH:9]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)[C:10]([OH:12])=[O:11])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=C(C1)C(=O)OC)C(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In one embodiment, the product, C-I, is obtained as a solid
FILTRATION
Type
FILTRATION
Details
centrifuged or filtered
WASH
Type
WASH
Details
washed with cold aqueous ammonia
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by cold water and finally dried

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
NC(=O)C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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